molecular formula C46H72N4O9 B12349398 2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

Cat. No.: B12349398
M. Wt: 825.1 g/mol
InChI Key: ABOXJBHGJDKUNW-ONDDHUKPSA-N
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Description

The compound “2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide” is a complex organic molecule with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core naphthalene structure, followed by the introduction of various functional groups through specific reactions such as hydroxylation, methylation, and carboximidation. Each step would require precise reaction conditions, including specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced techniques, including the use of automated synthesis machines and high-throughput screening methods to optimize reaction conditions. The scalability of the synthesis process would be a critical factor in determining the feasibility of large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The dioxopyrrolidinylidene group can be reduced to form a pyrrolidine derivative.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions would vary depending on the specific transformation desired, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the dioxopyrrolidinylidene group could yield a pyrrolidine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving hydroxylation and methylation.

    Medicine: As a potential therapeutic agent due to its unique structure and functional groups.

    Industry: As a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, the hydroxyl groups could participate in hydrogen bonding with proteins or nucleic acids, while the carboximidamide group could interact with enzymes or receptors. These interactions could modulate various biological pathways, leading to specific effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other complex organic molecules with multiple functional groups, such as:

    2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide analogs: These compounds share a similar core structure but differ in the specific functional groups attached.

    Polyhydroxylated naphthalene derivatives: These compounds have multiple hydroxyl groups attached to a naphthalene core, similar to the compound .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This unique structure could confer specific advantages in terms of reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C46H72N4O9

Molecular Weight

825.1 g/mol

IUPAC Name

2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

InChI

InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41-

InChI Key

ABOXJBHGJDKUNW-ONDDHUKPSA-N

Isomeric SMILES

CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C/4\C(=O)CNC4=O)/O

Canonical SMILES

CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O

Origin of Product

United States

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